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molecular formula C10H11N B8800441 4-Phenylbut-2-YN-1-amine CAS No. 91375-44-9

4-Phenylbut-2-YN-1-amine

Cat. No. B8800441
M. Wt: 145.20 g/mol
InChI Key: IVGUVVWQZREBAF-UHFFFAOYSA-N
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Patent
US05631401

Procedure details

The compound resulting from Example 60A (4.35 g of -75% pure material, -16.5 mmol) was dissolved in THF (87 mL), cooled to 0° C., then n-butyllithium (16.5 mL of 1.6M hexanes solution) was added dropwise, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1 H)-pyrimidinone (3.20 mL, 3.39 g, 26.5 mmol) and benzyl bromide (3.50 mL, 5.03 g, 29.4 mmol). The reaction was stirred at 0° C. for 3 hours, then 1N HCl was added. After washing with 3×Et2O, the pH was adjusted to 10 with 4N NaOH, then extracted with 4×Et2O. The second set of Et2O layers were combined, dried over Na2SO4, filtered and concentrated to give a residue which was purified by silica gel chromatography eluting with a gradient of 99:1, 98.75:1.25, and 98:2 CHCl3 -MeOH to afford 1.41 g (59%) of the title compound as a light brown oil. 1H NMR (CDCl3) δ 7.35,7.24 (both m, total 5H), 3.60 (t, 2H), 3.47 (t, 2H), 1.38 (br s, 2H). MS (DCl/NH3) m/e 146 (M+H)+, 163 (M+H+NH3)+.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
87 mL
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN1[CH2:12][CH2:11][CH2:10][N:9](C)C1=O.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>C1COCC1>[CH:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:12]#[C:11][CH2:10][NH2:9])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
87 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with 3×Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 99:1, 98.75:1.25, and 98:2 CHCl3 -MeOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C(C=C1)CC#CCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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